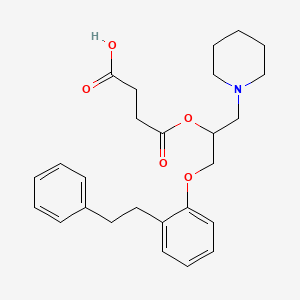
1-(7-Methoxy-4-methylquinazolin-2-yl)guanidinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Methoxy-4-methylquinazolin-2-yl)guanidinehydrochloride is a chemical compound with the molecular formula C11H13N5O. It is known for its applications in various scientific research fields due to its unique chemical structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Methoxy-4-methylquinazolin-2-yl)guanidinehydrochloride typically involves the reaction of 7-methoxy-4-methylquinazoline with guanidine under specific conditions. For instance, a solution of 1-(7-methoxy-4-methylquinazolin-2-yl)guanidine (compound 2) can be prepared by heating with ethyl 2-methyl-3-oxobutanoate and sodium bicarbonate in dimethyl sulfoxide at 110°C for 48 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate equipment to ensure purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(7-Methoxy-4-methylquinazolin-2-yl)guanidinehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
1-(7-Methoxy-4-methylquinazolin-2-yl)guanidinehydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(7-Methoxy-4-methylquinazolin-2-yl)guanidinehydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-methylquinazolin-2-yl)guanidine: Similar in structure but lacks the methoxy group at the 7-position.
2-(7-methoxy-4-methylquinazolin-2-yl)guanidine: Similar but with a different positional isomerism.
Uniqueness
1-(7-Methoxy-4-methylquinazolin-2-yl)guanidinehydrochloride is unique due to the presence of the methoxy group at the 7-position, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it valuable for specific research applications .
Propiedades
Fórmula molecular |
C11H14ClN5O |
|---|---|
Peso molecular |
267.71 g/mol |
Nombre IUPAC |
2-(7-methoxy-4-methylquinazolin-2-yl)guanidine;hydrochloride |
InChI |
InChI=1S/C11H13N5O.ClH/c1-6-8-4-3-7(17-2)5-9(8)15-11(14-6)16-10(12)13;/h3-5H,1-2H3,(H4,12,13,14,15,16);1H |
Clave InChI |
KEFFGRUBEHGECP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC(=CC2=NC(=N1)N=C(N)N)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Bromo-3-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13127910.png)

![7-Chloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B13127923.png)
![8-Chloro-2,6-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13127932.png)


![methyl(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13127963.png)



![Methyl2-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13127980.png)
